![molecular formula C5H5NO3 B057465 Methyl isoxazole-5-carboxylate CAS No. 15055-81-9](/img/structure/B57465.png)
Methyl isoxazole-5-carboxylate
Overview
Description
Methyl isoxazole-5-carboxylate is a chemical compound with the empirical formula C5H5NO3 . It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . This compound has been used in the synthesis of various pharmaceuticals due to its wide range of biological activities .
Synthesis Analysis
Methyl 3-hydroxy-5-isoxazolecarboxylate has been synthesized on a kilogram scale via bromination of dimethyl fumarate under photoflow conditions followed by condensation with hydroxyurea . This intermediate was then two-carbon homologated by a sequence of ester reduction, chlorination, and nucleophilic .Molecular Structure Analysis
The molecular structure of Methyl isoxazole-5-carboxylate can be represented by the SMILES stringCc1cc(no1)C(O)=O
. The InChI key for this compound is BNMPIJWVMVNSRD-UHFFFAOYSA-N
. Chemical Reactions Analysis
Isoxazole derivatives have been synthesized via one-pot methodology and further explored for their antibacterial and antioxidant activities . Density Functional Theory (DFT) analysis has been used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .Physical And Chemical Properties Analysis
Methyl isoxazole-5-carboxylate is a solid at room temperature . Its melting point is between 106-110 °C .Scientific Research Applications
Drug Discovery
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs .
Antibiotic Applications
Isoxazole has been found in drugs such as sulfamethoxazole, which acts as an antibiotic . This suggests that Methyl isoxazole-5-carboxylate could potentially be used in the development of new antibiotics.
Neurological Applications
Drugs such as muscimol and ibotenic acid, which contain the isoxazole moiety, act on the GABAA receptor and as a neurotoxin respectively . This indicates potential neurological applications for Methyl isoxazole-5-carboxylate.
Anti-inflammatory Applications
Parecoxib, a drug that contains the isoxazole moiety, acts as a COX2 inhibitor . This suggests potential anti-inflammatory applications for Methyl isoxazole-5-carboxylate.
Immunosuppressant Applications
Leflunomide, a drug that contains the isoxazole moiety, acts as an immunosuppressant agent . This indicates potential immunosuppressant applications for Methyl isoxazole-5-carboxylate.
Anti-Parkinson Applications
In 2019, Mishra and his group introduced a synthetic method for novel 3,5-disubstituted isoxazole scaffolds, which can be used as a possible anti-Parkinson agent .
Metal-free Synthetic Routes
In the field of drug discovery, it is always imperative to develop alternate metal-free synthetic routes . Methyl isoxazole-5-carboxylate could potentially be synthesized using these eco-friendly strategies.
Anticancer Applications
Fused isoxazoles have shown their therapeutic potential as anticancer agents . This suggests that Methyl isoxazole-5-carboxylate could potentially be used in the development of new anticancer drugs.
Mechanism of Action
Target of Action
Methyl isoxazole-5-carboxylate is a derivative of the isoxazole class of compounds . The primary targets of isoxazole derivatives are diverse, as they bind to the biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction— firstly, pericyclic cycloaddition reaction via concerted mechanism and secondly, via a stepwise mechanism .
Biochemical Pathways
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The application of microwave irradiation reduced the reaction time to 15–20 min at 110 °C to obtain isoxazole-linked glycol-conjugates .
Result of Action
Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Future Directions
Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing more potent and specific analogs of isoxazole-based compounds for various biological targets .
properties
IUPAC Name |
methyl 1,2-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPCPKZAAQXHKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371683 | |
Record name | Methyl isoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isoxazole-5-carboxylate | |
CAS RN |
15055-81-9 | |
Record name | Methyl isoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic method described in the paper for producing methyl isoxazole-5-carboxylates?
A1: The paper describes a novel solid-phase synthesis method for producing methyl 3-substituted isoxazole-5-carboxylates. [] This method utilizes a Wang resin-bound 1-phenylselenoacrylate reagent as a dipolarophile in a 1,3-dipolar cycloaddition reaction with nitrile oxides. [] This approach offers several advantages, including:
- Regioselectivity: The reaction proceeds with high regioselectivity, leading to the desired 3-substituted isoxazole-5-carboxylate isomers. []
- Efficiency: Solid-phase synthesis allows for simplified purification procedures compared to traditional solution-phase methods, as excess reagents and byproducts can be easily removed by washing the resin. []
- Versatility: The method can be applied to a variety of nitrile oxide substrates, allowing for the synthesis of diverse methyl isoxazole-5-carboxylate derivatives. []
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